3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine, chlorine, and isopropyl groups attached to a tetrahydro-1,6-naphthyridine core. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step reactions. One common method includes the bromination and chlorination of a suitable naphthyridine precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
1,8-Naphthyridine Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring system.
Uniqueness
3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and isopropyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H14BrClN2 |
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Molecular Weight |
289.60 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-propan-2-yl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C11H14BrClN2/c1-7(2)15-4-3-10-8(6-15)5-9(12)11(13)14-10/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
ZQXPFWLUTUEINC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=NC(=C(C=C2C1)Br)Cl |
Origin of Product |
United States |
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